molecular formula C18H14O8 B1247990 Phellinsin A

Phellinsin A

Cat. No. B1247990
M. Wt: 358.3 g/mol
InChI Key: OIVDIVRTEKNHDH-HYWCFLMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phellinsin A is a natural product found in Phellinus with data available.

Scientific Research Applications

Chitin Synthases Inhibition and Antifungal Activity

Phellinsin A, a phenolic compound isolated from Phellinus sp. PL3, demonstrates selective inhibition of chitin synthase I and II in Saccharomyces cerevisiae, with IC50 values of 76 and 28 microg/ml respectively. This property contributes to its antifungal activity against various fungi including Colletotrichum lagenarium, Pyricularia oryzae, and Aspergillus fumigatus (Hwang et al., 2000). Additionally, analogues of Phellinsin A have been evaluated for their chitin synthase II inhibitory activities, indicating the potential for developing potent antifungal agents (Lee et al., 2007).

Antioxidant Properties

Phellinsin A exhibits significant antioxidant activities, particularly in inhibiting low-density lipoprotein (LDL) oxidation. It has shown more potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity than known inhibitors and has also demonstrated inhibition of xanthine oxidase activity (Hwang et al., 2006).

Synthetic Approaches and Structural Elucidation

Efforts to synthesize Phellinsin A have led to the elucidation of its stereochemistry, particularly the relative positions of the aryl and carboxylic acid groups. This work provides a practical synthetic route to α‐arylidene‐γ‐lactones, a class of compounds to which Phellinsin A belongs (Kim et al., 2005).

Application in Antioxidant Synthesis

In the context of increasing demand for antioxidants in various industries, Phellinsin A has been synthesized using a bacterial laccase and demonstrated increased antioxidant capacities compared to caffeic acid (Nemadziva et al., 2018).

Optimization of Cultivation for Enhanced Production

Research on Phellinus, the fungus from which Phellinsin A is derived, includes optimizing cultivation conditions to enhance production. This involves using regression analysis and genetic algorithms to predict and improve yields (Li et al., 2016), (Li et al., 2017)](https://consensus.app/papers/optimization-phellinus-environment-based-li/bf6459bf78235fb3ba16ee0b075300cd/?utm_source=chatgpt).

properties

Product Name

Phellinsin A

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C18H14O8/c19-11-3-1-8(6-13(11)21)5-10-15(17(23)24)16(26-18(10)25)9-2-4-12(20)14(22)7-9/h1-7,15-16,19-22H,(H,23,24)/b10-5+/t15-,16+/m1/s1

InChI Key

OIVDIVRTEKNHDH-HYWCFLMXSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\[C@H]([C@@H](OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

synonyms

Phellinsin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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